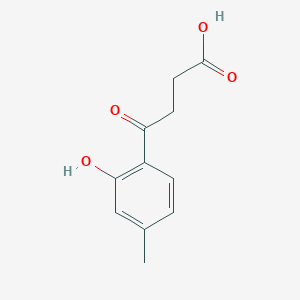

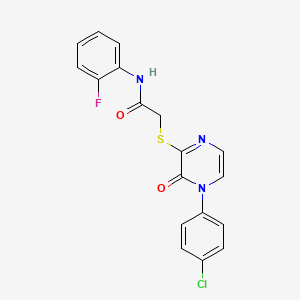

![molecular formula C17H21N3O3 B2480472 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid CAS No. 1189749-58-3](/img/structure/B2480472.png)

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel compounds related to "5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid" often involves multistep synthetic routes. For instance, Goli-Garmroodi et al. (2015) described the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, highlighting a methodology that might be applicable to the synthesis of related compounds (Goli-Garmroodi et al., 2015).

Applications De Recherche Scientifique

DNA Interaction and Cellular Staining

Compounds with benzimidazole and piperidine structures, such as the Hoechst dyes, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them valuable tools in cell biology for staining chromosomes and nuclei, analyzing nuclear DNA content via flow cytometry, and investigating plant chromosomes. Beyond staining, these compounds have applications in understanding DNA sequence recognition and binding mechanisms, acting as models for drug design, particularly in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Organic Synthesis and Catalysts

In the realm of organic synthesis, derivatives of imidazoles and benzimidazoles, including those with piperidine structures, serve as key components in C–N bond-forming reactions. These reactions are fundamental in constructing complex organic molecules, with recyclable copper catalyst systems facilitating the formation of these bonds between aromatic or heterocyclic amines and aryl halides or arylboronic acids. Such advancements in recyclable catalysts underscore the role of these compounds in sustainable chemistry and potential commercial applications (Kantam et al., 2013).

Antitumor Activity

Imidazole derivatives, including those with structural features similar to the queried compound, have been reviewed for their antitumor activity. Various derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing for new antitumor drugs. These compounds offer insights into the synthesis of biologically active compounds with potential therapeutic applications in oncology (Iradyan et al., 2009).

Pharmacological Potency and Drug Discovery

The heterocyclic 5-oxo-imidazolone structure, which shares similarities with the compound of interest, is recognized for its biological potency, prompting extensive research into this molecule for its therapeutic potential. Such structures are explored for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, making them privileged molecules in drug discovery (Yellasubbaiah et al., 2021).

Enzymatic Treatment of Organic Pollutants

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants. Enzymes such as laccases and peroxidases, when used with redox mediators, can degrade recalcitrant compounds found in industrial wastewater, showcasing the environmental applications of chemical structures related to the compound (Husain & Husain, 2007).

Mécanisme D'action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Orientations Futures

Propriétés

IUPAC Name |

5-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-15(6-3-7-16(22)23)20-10-8-12(9-11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWZJVLKRLYRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)